molecular formula C22H22N4OS B241562 20-piperidin-1-yl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

20-piperidin-1-yl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B241562
M. Wt: 390.5 g/mol
InChI Key: GUXOBGYZPOMQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound. It features a unique structure that combines piperidine, benzothiophene, pyrimidine, and phthalazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under reflux conditions. For instance, the reaction of a substituted benzimidazole with bifunctional synthetic equivalents can lead to the formation of the desired pyrimidobenzimidazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

20-piperidin-1-yl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C22H22N4OS/c27-22-18-16-10-4-5-11-17(16)28-21(18)23-19-14-8-2-3-9-15(14)20(24-26(19)22)25-12-6-1-7-13-25/h2-3,8-9H,1,4-7,10-13H2

InChI Key

GUXOBGYZPOMQRV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Origin of Product

United States

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